An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, commonly referred to as a Boc-protected amino-ethoxy benzoic acid linker, is a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid at one terminus and a tert-Butoxycarbonyl (Boc)-protected amine at the other, connected by a short hydrophilic ethoxy spacer, makes it an invaluable building block. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and an in-depth look at its reactivity and applications, with a particular focus on its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Importance of a Bifunctional Linker
In the modular design of complex therapeutic agents, bifunctional linkers are the critical components that connect distinct molecular entities, influencing their spatial orientation, solubility, and overall pharmacological profile. 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid has emerged as a strategic tool for researchers. The presence of two distinct functional groups—a carboxylic acid and a protected primary amine—allows for sequential, controlled conjugation reactions. The Boc protecting group is stable under a variety of reaction conditions, yet can be cleanly removed under acidic conditions, revealing a nucleophilic amine for further functionalization. This orthogonal reactivity is the cornerstone of its utility in multi-step synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis.
Core Chemical Identity
| Property | Value |
| Chemical Name | 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid |
| Synonyms | 4-[2-(Boc-amino)ethoxy]-benzoic acid, Boc-NH-PEG1-Ph-COOH |
| CAS Number | 168892-66-8[1][2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₅[1][2][3] |
| Molecular Weight | 281.30 g/mol [2] |
Physical Properties
This compound is typically supplied as a white to off-white powder.[1][3] Key physical parameters are summarized below.
| Property | Value | Source |
| Appearance | White Powder | [1][3] |
| Melting Point | 168-176 °C | [1] |
| Boiling Point | 456.2 °C at 760 mmHg (Calculated) | [1] |
| Flash Point | 229.7 °C (Calculated) | [1] |
| Density | 1.185 g/cm³ (Calculated) | [1] |
Solubility Profile
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Sparingly Soluble to Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Water | Insoluble |
Note: Solubility can be enhanced by converting the carboxylic acid to its corresponding carboxylate salt.
Spectroscopic Data
Definitive, published spectra for this specific compound are scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid.
-
δ ~6.9-7.0 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.
-
δ ~6.8-7.0 ppm (t, 1H): NH proton of the carbamate (-NH-Boc).
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the aromatic oxygen (-O-CH₂-).
-
δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).
-
δ 1.39 ppm (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon.
-
δ ~162 ppm: Aromatic carbon attached to the ethoxy group.
-
δ ~156 ppm: Carbamate carbonyl carbon.
-
δ ~131 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
δ ~122 ppm: Aromatic quaternary carbon attached to the carboxylic acid.
-
δ ~114 ppm: Aromatic CH carbons ortho to the ethoxy group.
-
δ ~78 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~67 ppm: Methylene carbon adjacent to the aromatic oxygen.
-
δ ~40 ppm: Methylene carbon adjacent to the nitrogen (signal may be broad or obscured by DMSO).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (ATR):
-
~3350 cm⁻¹: N-H stretch (carbamate).
-
~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).
-
~1680-1710 cm⁻¹: C=O stretch (superposition of carboxylic acid and carbamate carbonyls).
-
~1605, 1510 cm⁻¹: C=C stretches (aromatic ring).
-
~1250, 1160 cm⁻¹: C-O stretches (ether and carbamate).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Calculated for C₁₄H₁₈NO₅⁻ at m/z 280.12.
-
Synthesis and Purification
The most common synthetic route to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid involves the hydrolysis of its corresponding ethyl ester. This precursor is typically prepared via a Williamson ether synthesis.
Representative Synthesis Protocol
This protocol is adapted from a patented procedure and represents a reliable method for laboratory-scale synthesis.[5]
Caption: General two-step synthesis pathway.
Step-by-Step Methodology (Saponification): [5]
-
Dissolution: Dissolve ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.0 eq) to the solution. The mixture may turn into a white suspension. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction can be slow, often requiring overnight stirring. Additional base may be added if the reaction stalls.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 5 with aqueous HCl (e.g., 2M). A white precipitate of the product should form.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Purification
For applications requiring high purity (>99%), such as in the synthesis of pharmaceutical candidates, further purification is necessary.
-
Recrystallization: While specific solvent systems are not widely published, a common approach for similar benzoic acid derivatives is recrystallization from a polar solvent mixture.[6][7][8] A likely effective system would be a mixture of methanol and water or ethyl acetate and heptane. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, purification can be achieved by silica gel chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak.
Chemical Reactivity and Handling
The utility of this molecule stems from the orthogonal reactivity of its two functional groups.
Caption: Orthogonal reactivity of the terminal functional groups.
Activation of the Carboxylic Acid
The carboxylic acid can be readily converted into an active ester for coupling with primary or secondary amines. The most common method involves carbodiimide chemistry.
Typical EDC/NHS Coupling Protocol: [9][10][11]
-
Activation: Dissolve 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (1.1-1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) to the solution and stir at room temperature for 15-60 minutes. The activation is often most efficient at a slightly acidic pH (5-6).[9]
-
Amine Addition: Add the amine-containing substrate (1.0 eq), often dissolved in the same solvent, to the activated ester solution. If necessary, adjust the pH to 7-8 with a non-nucleophilic base (e.g., DIPEA) to facilitate the coupling reaction.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.
Deprotection of the Boc-Amine
The Boc group is reliably cleaved under acidic conditions to liberate the primary amine.[12] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.
Typical Boc Deprotection Protocol: [13][14]
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA). A common condition is using a 20-50% solution of TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed. The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the ammonium salt.[14]
-
Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual acid). The resulting product is the amine salt (e.g., trifluoroacetate salt).
-
Neutralization: The free amine can be obtained by dissolving the salt in a suitable solvent and neutralizing with a mild base (e.g., saturated NaHCO₃ solution, or a tertiary amine like triethylamine) during an aqueous work-up.
Stability
The Boc-protected linker is generally stable under basic and nucleophilic conditions.[12] However, the ester linkage in more complex molecules derived from it can be susceptible to hydrolysis at basic pH. Studies on similar ethoxy-linked prodrugs show they are more stable at acidic pH compared to basic pH.[15][16] For long-term storage, the solid compound should be kept in a dry, cool environment, often at 2-8°C.[1]
Applications in Drug Discovery
The primary application of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is as a heterobifunctional linker in the synthesis of complex molecules, most notably PROTACs.[17]
Role in PROTAC Synthesis
PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[18] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.
This specific linker is used to covalently attach the POI ligand and the E3 ligase ligand in a stepwise manner.
Caption: Stepwise PROTAC synthesis using the linker.
Workflow Example:
-
First Coupling: The carboxylic acid of the linker is activated with EDC/NHS and reacted with an amine-functionalized POI ligand to form a stable amide bond.
-
Deprotection: The Boc group on the other end of the now-conjugated linker is removed using TFA, exposing the primary amine.
-
Second Coupling: The newly exposed amine is then reacted with a second molecule, typically an E3 ligase ligand that has a pre-activated carboxylic acid moiety, to form the final heterobifunctional PROTAC.
This sequential approach prevents unwanted polymerization and allows for the controlled assembly of the complex final product.
Safety and Handling
Based on available safety data, 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is often between 0-8°C.
Conclusion
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a well-defined and highly versatile bifunctional building block. Its value lies in the orthogonal reactivity of its terminal groups, which enables the precise and sequential construction of complex molecular architectures. The straightforward protocols for both amide coupling and Boc deprotection make it an accessible and reliable tool for medicinal chemists. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this one will remain a critical element in the design and discovery of novel therapeutics.
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University of California, Davis. Recrystallization of Benzoic Acid. Available at: [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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